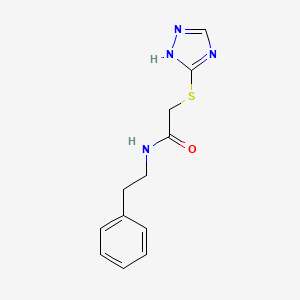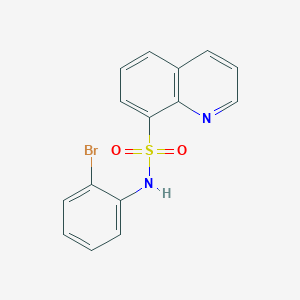![molecular formula C15H19Cl3N4 B3563762 2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile](/img/structure/B3563762.png)
2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile
描述
2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring followed by the introduction of the trichloro and piperidinyl groups. Common synthetic routes include:
Nitration and Halogenation: The pyridine ring is first nitrated and then halogenated to introduce the chlorine atoms.
Amination: The piperidine ring is introduced through an amination reaction, where the amine group of the piperidine reacts with the halogenated pyridine.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Catalytic Reactions: Using catalysts to enhance the reaction rate and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
化学反应分析
Types of Reactions
2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the reduction of the nitrile group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.
科学研究应用
2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Interfering with processes such as DNA replication or protein synthesis.
相似化合物的比较
Similar Compounds
Similar compounds include:
2,4,5-Trichlorophenol: A related compound with similar chlorine substitution but lacking the piperidine ring.
2,4,6-Trichloroaniline: Another chlorinated aromatic compound with different functional groups.
2,4,5-Trichloroaniline: Similar in structure but with an aniline group instead of a piperidine ring.
Uniqueness
2,4,5-Trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile is unique due to its combination of a trichlorinated pyridine ring and a tetramethylpiperidinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
2,4,5-trichloro-6-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl3N4/c1-14(2)5-8(6-15(3,4)22-14)20-13-11(17)10(16)9(7-19)12(18)21-13/h8,22H,5-6H2,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWOIFAFGUUEECI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC2=C(C(=C(C(=N2)Cl)C#N)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl {4-[(4-benzyl-1-piperidinyl)sulfonyl]phenoxy}acetate](/img/structure/B3563682.png)
![ethyl 1-{N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycyl}-4-piperidinecarboxylate](/img/structure/B3563689.png)
![N-[4-[2-(4-methylquinolin-2-yl)sulfanylacetyl]phenyl]acetamide](/img/structure/B3563692.png)


![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide](/img/structure/B3563706.png)
![6-imino-5-(4-methylphenyl)sulfonyl-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B3563723.png)
![2-[(3-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3563729.png)
![7-(furan-2-ylmethyl)-6-imino-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B3563740.png)
![N-(4-methoxybenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3563750.png)
![N~3~-(3-ACETYLPHENYL)-5-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B3563752.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-(1,3-thiazol-2-ylhydrazone)](/img/structure/B3563756.png)
![(4Z)-4-[2-(2,3-dimethylphenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B3563757.png)

